molecular formula C12H12N2OS B2711702 2-(ethylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole CAS No. 478047-51-7

2-(ethylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole

Cat. No. B2711702
CAS RN: 478047-51-7
M. Wt: 232.3
InChI Key: LCBSIIXPYBDSAW-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms within the molecule and the bonds that hold these atoms together. The compound “2-(ethylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole” likely has a complex structure due to the presence of multiple functional groups .


Chemical Reactions Analysis

The chemical reactions that “this compound” can undergo would depend on its molecular structure and the conditions under which it is reacted. Based on its functional groups, it could potentially participate in a variety of organic reactions .

Scientific Research Applications

Antibacterial Applications

Research has highlighted the potential of 1,3,4-oxadiazole derivatives as effective antibacterial agents. For example, compounds containing 1,3,4-oxadiazole moieties have shown good antibacterial activities against rice bacterial leaf blight caused by Xanthomonas oryzae pv. oryzae, with certain derivatives demonstrating better efficacy than commercial agents (Li Shi et al., 2015). Similarly, Schiff base compounds derived from 1,3,4-oxadiazoles have displayed potent antibacterial activity against Staphylococcus aureus and Bacillus cereus, highlighting their potential as antimicrobial agents (A. Kakanejadifard et al., 2013).

Anticorrosion Properties

The corrosion inhibition capabilities of 1,3,4-oxadiazole derivatives on mild steel in sulphuric acid have been assessed, revealing that these compounds form protective layers on the steel surface, thereby preventing corrosion. Their effectiveness is attributed to both physical and chemical adsorption mechanisms (P. Ammal et al., 2018).

Antifungal and Plant Protection Applications

1,3,4-Oxadiazole derivatives have demonstrated efficacy in protecting plants against diseases. Notably, sulfone derivatives containing 1,3,4-oxadiazole moieties have shown promising antibacterial activities against plant pathogens, such as rice bacterial leaf blight, and have enhanced plant resistance through the stimulation of superoxide dismutase (SOD) and peroxidase (POD) activities (Li Shi et al., 2015).

Antimicrobial Activity

Several studies have synthesized and evaluated the antimicrobial activity of novel 1,3,4-oxadiazole derivatives. These studies have found that certain derivatives exhibit significant antimicrobial activity, offering potential for the development of new antimicrobial agents. For instance, a study on the synthesis and antimicrobial activity of novel 2,5-disubstituted 1,3,4-oxadiazole derivatives demonstrated that some compounds showed promising activity against various bacterial and fungal strains (B. Kilarimath et al., 2011).

Future Directions

The future directions for research on “2-(ethylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole” could include further investigation into its synthesis, properties, and potential applications. This could involve experimental studies to determine its physical and chemical properties, computational modeling to predict its behavior, and exploration of its potential uses in various fields .

properties

IUPAC Name

2-ethylsulfanyl-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-2-16-12-14-13-11(15-12)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCBSIIXPYBDSAW-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(O1)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC1=NN=C(O1)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.